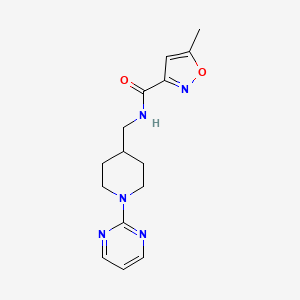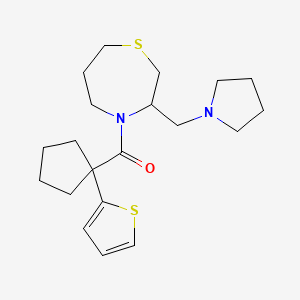
(3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C20H30N2OS2 and its molecular weight is 378.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Tunable Reactivity in Synthesis : The study by Rotas and Varvounis (2020) explores the synthesis of novel pyrrole-based tricyclic compounds, demonstrating the tunable reactivity of triphosgene-triethylamine. This research highlights the synthesis of complex heterocyclic structures, which is relevant to the synthesis of the specified compound due to the involvement of pyrrole units and the strategic use of cyclization reactions for creating intricate molecular architectures Rotas & Varvounis, 2020.
Anti-Tumor Agents : Hayakawa et al. (2004) discovered new cytotoxic agents targeting tumorigenic cell lines, focusing on thienopyridine and benzofuran derivatives. This study is pertinent as it underscores the importance of structural diversity in developing therapeutics, a principle that extends to the design and exploration of the compound Hayakawa et al., 2004.
Crystal Structure and DFT Study : Research conducted by Huang et al. (2021) on boric acid ester intermediates showcases advanced characterization techniques, including crystallography and density functional theory (DFT) calculations. These methods are crucial for understanding the molecular and electronic structures of complex compounds, which aids in the rational design of molecules with specific properties Huang et al., 2021.
Applications in Medicinal Chemistry
Histamine H3 Receptor Antagonists : A series of small molecules with a heterocyclic core, as studied by Swanson et al. (2009), demonstrated high affinity for the human histamine H3 receptor, suggesting potential therapeutic applications. Such research informs the development of compounds with similar structural motifs for targeting specific receptors in the treatment of diseases Swanson et al., 2009.
Stereospecific Synthesis for Therapeutic Use : Oliveira Udry et al. (2014) explored the stereospecific synthesis of pyrrolidines, demonstrating the importance of configuration in medicinal chemistry. This research is relevant for designing compounds with desired stereochemical properties, which can significantly impact their biological activity and therapeutic potential Oliveira Udry et al., 2014.
In Silico Admet, Anti-Inflammatory, and Anti-Ulcer Activities : Pasha et al. (2020) synthesized novel aryl pyrrol and thiophenyl methanone derivatives, highlighting the process from synthesis to biological evaluation. This study emphasizes the role of computational and in vitro methodologies in early-stage drug discovery, guiding the development of compounds with potential anti-inflammatory and anti-ulcer activities Pasha et al., 2020.
Propiedades
IUPAC Name |
[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2OS2/c23-19(20(8-1-2-9-20)18-7-5-14-25-18)22-12-6-13-24-16-17(22)15-21-10-3-4-11-21/h5,7,14,17H,1-4,6,8-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWKRMXIXUSBAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCCSCC3CN4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

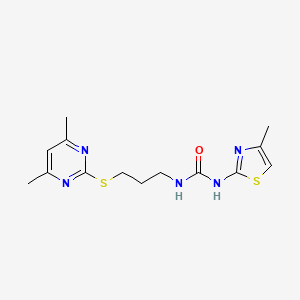

![Tert-butyl N-(2-azido-1-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B2669886.png)

![2-((2-methoxyethyl)amino)-6-methyl-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2669888.png)
![4-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2669889.png)

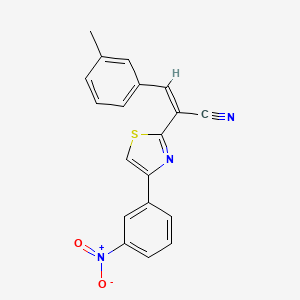
![5-((4-Ethylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2669896.png)
![Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2669899.png)
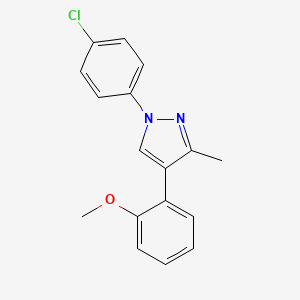
![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide](/img/structure/B2669903.png)

